molecular formula C25H29N7O2S B10869267 2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione

2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10869267
M. Wt: 491.6 g/mol
InChI Key: SJRXYKPRWKYPRU-UHFFFAOYSA-N
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Description

2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the dimethylaminoethyl and methylsulfanylpropyl groups. The final step involves the cyclization to form the isoindole-1,3(2H)-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione apart is its combination of multiple functional groups and heterocyclic rings, which may confer unique properties and interactions compared to simpler compounds.

Properties

Molecular Formula

C25H29N7O2S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[1-[10-[2-(dimethylamino)ethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione

InChI

InChI=1S/C25H29N7O2S/c1-15-16(2)30(12-11-29(3)4)22-20(15)23-27-21(28-31(23)14-26-22)19(10-13-35-5)32-24(33)17-8-6-7-9-18(17)25(32)34/h6-9,14,19H,10-13H2,1-5H3

InChI Key

SJRXYKPRWKYPRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CCSC)N4C(=O)C5=CC=CC=C5C4=O)CCN(C)C)C

Origin of Product

United States

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